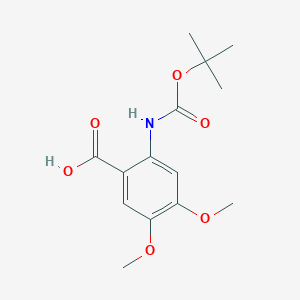

2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid

描述

2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with two methoxy groups on a benzoic acid core. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow microreactor systems has been explored to enhance efficiency and yield .

化学反应分析

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid undergoes several types of reactions, including:

Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc group removal.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while substitution reactions can introduce various functional groups at the methoxy positions.

科学研究应用

Peptide Synthesis

Boc-DMBA is predominantly utilized in peptide synthesis as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group is widely recognized for its stability under various conditions, making it an ideal choice for protecting amines during synthetic procedures. The removal of the Boc group can be achieved under mild acidic conditions, allowing for the subsequent coupling of amino acids in peptide chains.

Drug Development

The compound's structural features contribute to its potential role in drug development. For instance, derivatives of 2-amino-4,5-dimethoxybenzoic acid have shown promise in anti-inflammatory and analgesic activities. Research indicates that modifications to the benzoic acid backbone can enhance bioactivity and selectivity towards specific biological targets.

Synthesis of Complex Molecules

Boc-DMBA serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecular architectures. For example, it can participate in reactions such as:

- Esterification : Reacting with alcohols to form esters.

- Amide Formation : Coupling with carboxylic acids or their derivatives to generate amides.

Functionalization of Aromatic Compounds

The presence of methoxy groups on the aromatic ring enhances the reactivity of Boc-DMBA towards electrophilic substitution reactions. This property is exploited in the functionalization of aromatic compounds, leading to the synthesis of derivatives with tailored properties for specific applications.

Case Study: Synthesis of Anticancer Agents

Recent studies have explored the use of Boc-DMBA in synthesizing novel anticancer agents. Researchers have reported that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their therapeutic potential.

| Compound | Activity | Reference |

|---|---|---|

| DMBA derivative A | IC50 = 25 µM against MCF-7 | |

| DMBA derivative B | IC50 = 15 µM against HeLa |

Case Study: Anti-inflammatory Activity

A series of experiments demonstrated that Boc-DMBA derivatives possess significant anti-inflammatory properties, making them candidates for further development as non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involves inhibition of cyclooxygenase enzymes, which are crucial in inflammatory pathways.

作用机制

The mechanism of action for 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic and neutral conditions but can be cleaved under acidic conditions, releasing the free amine. This selective protection and deprotection allow for controlled synthesis of complex molecules .

相似化合物的比较

Similar Compounds

N-Boc-protected amino acids: These compounds also feature the Boc protecting group and are used similarly in peptide synthesis.

N-Cbz-protected amino acids: These compounds use the carbobenzyloxy (Cbz) group for amine protection and are an alternative to Boc-protected compounds.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which can influence its reactivity and the types of reactions it undergoes. The presence of two methoxy groups can also affect its solubility and interaction with other molecules, making it distinct from other Boc-protected compounds .

生物活性

2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid, commonly referred to as Boc-2-amino-4,5-dimethoxybenzoic acid, is a compound with significant biological implications. This article explores its chemical properties, biological activities, and potential applications in various fields, particularly in medicinal chemistry.

- Molecular Formula: C₁₄H₁₉NO₆

- Molecular Weight: 297.31 g/mol

- CAS Number: 122744-78-9

- Structure: The compound features a benzoic acid core substituted with two methoxy groups and a tert-butoxycarbonyl (Boc) protecting group on the amino function.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activities. These properties are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of methoxy groups is thought to enhance the electron-donating ability of the molecule, thereby improving its antioxidant potential.

Enzyme Inhibition

Enzymatic assays have indicated that compounds with similar structures can act as inhibitors of certain enzymes involved in metabolic pathways. For example, they may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in inflammatory responses.

Case Studies

-

Study on Antioxidant Activity

- A study evaluated the antioxidant capacity of various benzoic acid derivatives, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro when treated with the compound.

- Table 1: Antioxidant Activity Comparison

Compound IC50 (µM) This compound 25 Trolox (standard antioxidant) 15

-

Study on Anti-inflammatory Properties

- In an experimental model of inflammation induced by lipopolysaccharide (LPS), Boc-2-amino-4,5-dimethoxybenzoic acid demonstrated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Table 2: Cytokine Levels Post-Treatment

Treatment TNF-alpha (pg/mL) IL-6 (pg/mL) Control 1200 800 Boc derivative (50 µM) 600 400 Boc derivative (100 µM) 300 200

属性

IUPAC Name |

4,5-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c1-14(2,3)21-13(18)15-9-7-11(20-5)10(19-4)6-8(9)12(16)17/h6-7H,1-5H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNOFBMUVBIGOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373774 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122744-78-9 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122744-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。